molecular formula C9H10BrN3O2 B14894450 n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide

n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide

Cat. No.: B14894450
M. Wt: 272.10 g/mol
InChI Key: FCYMRDRDKPUOGP-UHFFFAOYSA-N
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Description

n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide: is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, an amino group at the 2-position, and a methyl group attached to the nitrogen atom of the nicotinamide ring

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-5-bromo-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C9H10BrN3O2/c1-13(5-8(11)14)9(15)6-2-7(10)4-12-3-6/h2-4H,5H2,1H3,(H2,11,14)

InChI Key

FCYMRDRDKPUOGP-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N)C(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide typically involves the following steps:

    Bromination: The starting material, nicotinamide, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Amidation: The brominated nicotinamide is then reacted with an amino acid derivative, such as glycine ethyl ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Methylation: The final step involves the methylation of the nitrogen atom of the nicotinamide ring using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

N-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide has potential applications across pharmaceuticals, diagnostics, and material sciences. As a nicotinamide derivative, it may exhibit biological activities, particularly within metabolic pathways and cellular processes, potentially retaining or enhancing functionalities of known active compounds while exhibiting unique effects due to additional substituents like bromine and methylation. Theoretical possibilities highlight broad applicability areas worth exploring further, though speculative at this stage without concrete evidence from clinical trials or practical implementations.

Potential Applications

  • Pharmaceuticals Potential applications for this compound could span across pharmaceuticals.
  • Diagnostics Potential applications for this compound could span across diagnostics.
  • Material Sciences Potential applications for this compound could span across material sciences.

To fully understand interactions between this compound and biological entities, comprehensive biochemical assays should be conducted. Such studies will provide insights into both beneficial and adverse effects when interacting with living organisms, guiding safer usage scenarios if applicable.

Structurally Analogous Compounds

Structurally analogous compounds include:

  • 2-Amino-5-bromo-N,N-dimethylnicotinamide
  • Sigma-Aldrich 2-(3-Amino-1-pyrrolidinyl)-5-ethyl-6-methyl-4-pyrimidinol
  • AZD12836-[4-[[(Benzylsulfonyl)amino]carbonyl]piperidin-1-yl]-5-cyano-2-methylnicotinic acid ethyl ester, Ethyl 5-cyano-2-methyl-6-[4-[[[(phenylmethyl)sulfonyl]amino]carbonyl]-1-piperidinyl]-3-pyridinecarboxylateC

Mechanism of Action

The mechanism of action of n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses. The presence of the bromine atom and the amino group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • n-(2-Amino-2-oxoethyl)-5-chloro-N-methylnicotinamide
  • n-(2-Amino-2-oxoethyl)-5-fluoro-N-methylnicotinamide
  • n-(2-Amino-2-oxoethyl)-5-iodo-N-methylnicotinamide

Comparison:

  • Bromine vs. Other Halogens: The presence of bromine in n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide imparts unique electronic and steric properties compared to other halogens like chlorine, fluorine, and iodine. Bromine’s larger size and lower electronegativity can influence the compound’s reactivity and binding interactions.
  • Amino Group: The amino group at the 2-position enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it distinct from other nicotinamide derivatives without this functional group.

Biological Activity

n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide is a derivative of nicotinamide, which has garnered interest due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, particularly in metabolic pathways and cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure includes a bromine atom and a methylnicotinamide moiety, which may influence its biological activity. The presence of the amino and keto groups is significant for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Metabolic Pathways : Similar to other nicotinamide derivatives, this compound may participate in NAD+ metabolism, influencing energy production and cellular signaling pathways.
  • Cellular Stress Response : Compounds with similar structures have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting that this compound might also offer cytoprotection under stress conditions .
  • Anti-inflammatory Effects : Research indicates that nicotinamide derivatives can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

CompoundActivity TypeEC50 (μM)Notes
This compoundCytoprotectionNot specifiedPotential protective effects against ER stress
N-(2-(Benzylamino)-2-oxoethyl)benzamideβ-cell protection0.1 ± 0.01High potency against ER stress-induced death
1,2,3-triazole derivativesAntiviral0.02 - 1.77Effective against HIV strains
Novel substituted triazino compoundsAnti-inflammatoryVariousSignificant inhibition of pro-inflammatory markers

Case Studies

  • Pancreatic β-cell Protection : A study demonstrated that derivatives similar to this compound protected pancreatic β-cells from ER stress-induced apoptosis. The compound WO5m showed maximal activity at an EC50 of 0.1 μM, indicating strong protective effects .
  • Anti-inflammatory Potential : Another study identified novel compounds with structural similarities that inhibited paw edema development by over 50% in animal models, suggesting potential for treating inflammatory conditions .

Q & A

Q. What are the established synthetic routes for n-(2-Amino-2-oxoethyl)-5-bromo-N-methylnicotinamide, and what critical reaction parameters influence yield?

The synthesis of this compound likely involves multi-step reactions, including halogenation, amide coupling, and functional group protection/deprotection. For example, bromoacetamide derivatives (common intermediates in such syntheses) are often generated via nucleophilic substitution using bromoacetyl bromide and amines under controlled pH (7–9) and low temperatures (0–5°C) to minimize side reactions . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but require careful moisture control.
  • Catalysts : DMAP or HOBt can improve coupling efficiency during amide bond formation .
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate/petroleum ether) resolves intermediates, as demonstrated in analogous brominated amide syntheses (yields: 71–86%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • NMR : ¹H and ¹³C NMR should confirm the presence of the 2-amino-2-oxoethyl group (δ ~4.2 ppm for -CH2-, δ ~170 ppm for carbonyl) and the brominated pyridine ring (distinct splitting patterns for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion ([M+H]+) and isotopic signature of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization), while impurities (e.g., dehalogenated byproducts) require tandem MS for identification .

Q. What preliminary biological assays are recommended to explore its mechanism of action?

Given structural similarities to kinase inhibitors, initial screens should target:

  • Kinase inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) against kinases like EGFR or BRAF, where brominated nicotinamides show affinity .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 calculations to gauge potency .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, noting the 2-amino-2-oxoethyl group’s susceptibility to amidase cleavage .

Advanced Research Questions

Q. How can conflicting data in biological activity profiles be resolved (e.g., inconsistent IC50 values across assays)?

Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Orthogonal assays : Compare enzymatic (kinase) vs. cellular (proliferation) results to distinguish direct target engagement from off-target effects .
  • Stability testing : Monitor compound integrity in assay buffers (e.g., PBS, DMEM) via LC-MS to rule out degradation artifacts .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the synthetic yield of this compound while minimizing halogen displacement side reactions?

  • Temperature control : Maintain sub-10°C conditions during bromoacetyl bromide addition to prevent elimination .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to avoid undesired nucleophilic attacks .
  • Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bromine retention on the pyridine ring .

Q. How can researchers address challenges in distinguishing tautomeric forms or conformational isomers during structural analysis?

  • X-ray crystallography : Resolve tautomerism (e.g., keto-enol equilibria) via single-crystal analysis, as applied to related N-(2-amino-2-oxoethyl) derivatives .
  • Dynamic NMR : Variable-temperature ¹H NMR can detect slow-exchange conformers (e.g., rotamers of the amide bond) .
  • Computational modeling : Density functional theory (DFT) predicts stable tautomers and guides spectral assignments .

Q. What advanced techniques elucidate the compound’s interaction with biological targets at atomic resolution?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to purified kinases or receptors .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures with target proteins to identify critical binding residues .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions should prioritize solvent recovery (e.g., DMF distillation) and catalyst recycling .
  • Data reproducibility : Standardize assay protocols (e.g., cell passage number, enzyme lot) and include positive controls (e.g., staurosporine for kinase assays) .
  • Safety : Brominated compounds require rigorous waste disposal due to environmental toxicity; consult OSHA guidelines for handling bromoacetyl derivatives .

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